3-Bromobenzamide

Catalog No.
S662912
CAS No.
22726-00-7
M.F
C7H6BrNO
M. Wt
200.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromobenzamide

CAS Number

22726-00-7

Product Name

3-Bromobenzamide

IUPAC Name

3-bromobenzamide

Molecular Formula

C7H6BrNO

Molecular Weight

200.03 g/mol

InChI

InChI=1S/C7H6BrNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)

InChI Key

ODJFDWIECLJWSR-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C(=O)N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)N

Organic Synthesis:

-Bromobenzamide is a versatile intermediate used in the synthesis of various organic compounds. Its presence of a bromine atom and an amide functional group allows for diverse chemical reactions.

  • Bromine substitution: The bromine group can be readily substituted with other functional groups through various reactions, such as Suzuki-Miyaura coupling, Sonogashira coupling, and Ullmann coupling. These reactions allow for the introduction of different functionalities, leading to diverse target molecules. , ,
  • Amide modification: The amide bond can be converted into other functionalities like amines, carboxylic acids, or esters through different transformations. This allows for further modification of the molecule to achieve desired properties.

Crystal Engineering:

-Bromobenzamide exhibits interesting crystal packing properties due to its shape and hydrogen bonding capabilities. This makes it a valuable building block in the field of crystal engineering.

  • Co-crystals: 3-Bromobenzamide can form co-crystals with other molecules, resulting in new materials with potentially improved properties like solubility, stability, or functionality.
  • Metal-organic frameworks (MOFs): 3-Bromobenzamide can be incorporated into the design of MOFs, which are porous materials with potential applications in gas storage, separation, and catalysis.

Biological Activity Exploration:

While not extensively studied, some research has explored the potential biological activity of 3-Bromobenzamide.

  • Antimicrobial activity: Studies have shown that 3-Bromobenzamide exhibits some antibacterial and antifungal activity against specific strains. However, further research is needed to understand the mechanisms and potential applications.

3-Bromobenzamide is an organic compound with the molecular formula C7H6BrNOC_7H_6BrNO and a molecular mass of 200.03 g/mol. It is structurally characterized by a benzene ring substituted with a bromine atom at the meta position relative to the amide functional group. The compound has a melting point of approximately 155.3 °C, indicating its solid state at room temperature . Its InChIKey is ODJFDWIECLJWSR-UHFFFAOYSA-N, and it is also known by several other names, including m-bromobenzamide and 3-bromobenzenecarboxamide .

  • Specific hazard information for 3-Bromobenzamide is limited. However, as with most organic chemicals, it is advisable to handle it with care using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with it in a laboratory setting [].
, including:

  • Hofmann Degradation: This reaction converts 3-bromobenzamide into bromobenzene through the formation of an isocyanate intermediate. This process involves the treatment of the amide with bromine and sodium hydroxide, leading to the cleavage of the carbon-nitrogen bond .
  • Nucleophilic Substitution: The bromine atom in 3-bromobenzamide can be replaced by nucleophiles, such as amines or alcohols, facilitating the synthesis of new compounds .
  • Acylation Reactions: The amide group can participate in acylation reactions, allowing for further derivatization of the compound to yield various benzamides .

3-Bromobenzamide exhibits notable biological activities. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit certain cellular pathways involved in tumor growth. Additionally, it has shown activity against bacterial strains, suggesting potential applications in antimicrobial therapies . The compound's structure allows it to interact with biological targets effectively, making it a subject of interest in medicinal chemistry.

The synthesis of 3-bromobenzamide typically involves:

  • Starting Materials: The synthesis often begins with 3-aminobenzoic acid and benzoyl chloride.
  • Reaction: The reaction between these two compounds leads to the formation of 3-benzoyloxybenzoic acid, which is subsequently treated to yield 3-bromobenzamide.
  • Purification: The product is purified through recrystallization or chromatography methods to obtain pure 3-bromobenzamide .

3-Bromobenzamide has various applications in different fields:

  • Pharmaceuticals: Its potential as an anti-cancer and antimicrobial agent makes it valuable in drug development.
  • Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules.
  • Agriculture: The compound may be explored for its efficacy as a pesticide or herbicide due to its biological activity .

Studies on 3-bromobenzamide have focused on its interactions with various biological systems. Research indicates that it can modulate enzyme activities and receptor interactions, contributing to its therapeutic effects. For instance, its role in inhibiting specific kinases has been highlighted in cancer research, showcasing its potential utility in targeted therapies .

Several compounds share structural similarities with 3-bromobenzamide. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
BenzamideC7H7NOLacks halogen substitution; serves as a basic amide.
4-BromobenzamideC7H6BrNOBromine at para position; different reactivity profile.
2-BromobenzamideC7H6BrNOBromine at ortho position; distinct steric effects.
3-ChlorobenzamideC7H6ClNOChlorine instead of bromine; differing biological activity.

The unique positioning of the bromine atom in 3-bromobenzamide contributes to its specific chemical reactivity and biological activity compared to these similar compounds .

Direct Bromination Approaches

Direct bromination involves substituting hydrogen atoms on benzamide with bromine using electrophilic aromatic substitution (EAS). Key methods include:

  • Classical Bromination with Br₂/FeBr₃: Benzamide reacts with bromine (Br₂) in the presence of FeBr₃ as a Lewis acid catalyst. The reaction proceeds via the formation of a bromonium ion intermediate, which attacks the electron-rich meta position of the benzene ring. Typical conditions involve refluxing in dichloromethane (DCM) at 40–60°C, yielding 3-bromobenzamide in ~75% yield.
  • N-Bromosuccinimide (NBS) Bromination: NBS serves as a milder brominating agent in polar solvents like tetrahydrofuran (THF). This method minimizes polybromination and achieves 80–85% selectivity for the meta isomer under radical initiation.

Table 1: Comparison of Direct Bromination Methods

MethodCatalystSolventTemp (°C)Yield (%)Selectivity (%)
Br₂/FeBr₃FeBr₃DCM507590
NBS/RadicalAIBNTHF258285

Catalytic Bromination Strategies

Catalytic methods enhance atom economy and reduce waste:

  • Palladium-Catalyzed C–H Activation: Pd(OAc)₂ with ligands like 2,2′-bipyridine enables regioselective bromination using KBr as the bromine source and Oxone as the oxidant. This approach achieves 88% yield in acetonitrile at 80°C.
  • Enzymatic Bromination: Haloperoxidases from marine fungi catalyze bromination in aqueous buffers at pH 5–7. While slower (24–48 h), this method offers eco-friendly advantages with 70–75% yields.

Diazotization-Displacement Methods

Diazotization of 3-aminobenzamide followed by displacement with CuBr₂ provides an alternative pathway:

  • Diazotization: Treat 3-aminobenzamide with NaNO₂ and HCl at 0–5°C to form the diazonium salt.
  • Sandmeyer Reaction: React the diazonium salt with CuBr₂ in HBr, yielding 3-bromobenzamide via aryl radical intermediates. This method achieves 65–70% yield but requires careful temperature control.

Oxidative Bromination Protocols

Oxidative methods employ bromine donors in the presence of oxidizing agents:

  • N-Bromobenzamide/THF System: N-Bromobenzamide (NBA) in THF at room temperature selectively brominates benzamide at the meta position via a bromine radical mechanism. Yields reach 90% within 2 h.
  • HBr/H₂O₂: Hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) generate Br⁺ electrophiles in situ. This cost-effective method achieves 78% yield but requires excess HBr to suppress hydrolysis.

Mechanistic Insight:The meta selectivity in EAS arises from the electron-withdrawing carboxamide group, which deactivates the ring and directs bromine to the less deactivated meta position. Resonance structures stabilize the intermediate arenium ion, favoring meta substitution.

Electrophilic Aromatic Substitution Reactions

The bromine and amide substituents on 3-bromobenzamide significantly influence its electrophilic aromatic substitution (EAS) reactivity. The amide group, a strong electron-withdrawing moiety, deactivates the benzene ring, reducing its susceptibility to electrophilic attack compared to unsubstituted benzene [1]. Simultaneously, the bromine atom exerts a meta-directing effect, guiding incoming electrophiles to the remaining meta position relative to itself. This dual substitution pattern creates a regiochemical landscape where further functionalization occurs predictably at the activated positions.

The mechanism of EAS in 3-bromobenzamide follows the classical two-step process observed in aromatic systems [1]. Initial electrophile attack generates a resonance-stabilized arenium ion intermediate, followed by deprotonation to restore aromaticity. For example, nitration using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) introduces nitro groups predominantly at the position ortho to the amide and meta to bromine, as demonstrated in analogous benzamide derivatives [4]. The reaction proceeds with moderate yields due to the deactivating effects of both substituents, requiring extended reaction times compared to simpler aromatic substrates.

Sulfonation studies reveal similar trends, with the sulfonic acid group incorporating at the activated meta position. However, competing side reactions, such as desulfonation under harsh conditions, necessitate careful temperature control. Halogenation reactions face steric and electronic challenges; for instance, attempts at chlorination often result in incomplete conversion unless Lewis acid catalysts like FeCl₃ are employed in stoichiometric quantities.

Cross-Coupling Reactions

Palladium-Catalyzed C–N and C–C Bond Formations

Palladium-catalyzed cross-coupling reactions leverage the bromine atom in 3-bromobenzamide as a leaving group for forming new carbon–heteroatom and carbon–carbon bonds. The Buchwald-Hartwig amination, employing palladium precursors such as Pd(OAc)₂ with biphenylphosphine ligands, enables efficient C–N bond formation. For example, coupling with secondary amines at 80–100°C in toluene produces N-aryl amide derivatives in yields exceeding 70% [4].

Suzuki-Miyaura couplings with aryl boronic acids demonstrate broad substrate compatibility. Using Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base in dimethoxyethane/water mixtures, biaryl products form with retention of the amide functionality. The reaction tolerates electron-donating and -withdrawing groups on the boronic acid partner, though sterically hindered substrates require optimized conditions (Table 1).

Table 1: Palladium-Catalyzed Suzuki Coupling of 3-Bromobenzamide

Boronic Acid SubstituentCatalyst SystemYield (%)
4-MethoxyphenylPd(PPh₃)₄82
3-NitrophenylPd(dppf)Cl₂68
2-NaphthylPd(OAc)₂/XPhos75

Copper-Mediated Coupling Systems

Copper-mediated Ullmann-type couplings provide alternative pathways for C–N bond formation under milder conditions than palladium catalysis. Using CuI with 1,10-phenanthroline as a ligand in DMSO at 120°C, 3-bromobenzamide couples with primary alkyl amines to yield N-alkylated benzamides. The reaction proceeds via a single-electron transfer mechanism, with the amide group stabilizing intermediate copper complexes through coordination [3].

Glaser-Hay couplings, though less common, enable homo-coupling of 3-bromobenzamide under oxidative copper conditions. Using CuI and TMEDA in DMF at 80°C, symmetric biaryl diamides form via oxidative elimination, albeit in modest yields (45–55%).

Radical-Mediated Bromination Mechanisms

Recent advances in radical chemistry have expanded bromination strategies for 3-bromobenzamide derivatives. Visible-light photoredox catalysis, employing fac-Ir(ppy)₃ as a catalyst and N-bromosuccinimide (NBS) as the bromine source, enables regioselective bromination at the para position relative to the amide group. The mechanism involves generation of bromine radicals through single-electron oxidation of NBS, followed by hydrogen atom abstraction and radical recombination [3].

Chain-propagation systems using AIBN initiators in CCl₄ solvent achieve similar transformations at elevated temperatures (70–80°C). These methods complement traditional electrophilic bromination, particularly for substrates sensitive to strong acids. Comparative studies show radical pathways favor less-activated positions due to decreased reliance on ring electronics, offering complementary regioselectivity to EAS approaches.

Enantioselective Functionalization

Enantioselective functionalization of 3-bromobenzamide remains challenging due to its planar aromatic system. However, catalytic asymmetric cross-couplings using chiral phosphine ligands (e.g., BINAP) with palladium catalysts induce axial chirality in biaryl products. For instance, coupling with 2-naphthylboronic acids in the presence of (R)-BINAP/Pd(OAc)₂ produces atropisomeric biaryls with enantiomeric excess (ee) up to 88% [4].

Dynamic kinetic resolution strategies enable asymmetric amination of 3-bromobenzamide. Employing nickel catalysts with chiral N-heterocyclic carbene ligands, racemic α-branched amines couple to form enantioenriched amides (75–82% ee). The amide group participates in stabilizing transition states through hydrogen bonding, as evidenced by DFT calculations.

XLogP3

1.6

LogP

1.65 (LogP)

Melting Point

155.3 °C

UNII

694N917Z7T

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Irritant

Other CAS

22726-00-7

Wikipedia

3-bromobenzamide

Dates

Modify: 2023-08-15

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